![molecular formula C9H18N2O B13200072 N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
N-[(Azepan-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Azepan-2-yl)methyl]acetamide is a chemical compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to an acetamide group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azepan-2-yl)methyl]acetamide can be achieved through various methods. One common approach involves the reaction of azepane with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the azepane acting as a nucleophile and attacking the carbonyl carbon of the acetic anhydride, leading to the formation of the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(Azepan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N-[(Azepan-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[(Azepan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(Azepan-1-yl)-1-oxopropan-2-yl]acetamide: This compound shares a similar azepane ring structure but differs in the acetamide substitution pattern.
Phenoxyacetamide derivatives: These compounds have a phenoxy group attached to the acetamide moiety and exhibit different chemical and biological properties.
Uniqueness
N-[(Azepan-2-yl)methyl]acetamide is unique due to its specific structural features, including the azepane ring and the acetamide group. These features confer distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Biological Activity
N-[(Azepan-2-yl)methyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its azepane ring and acetamide functional group. The presence of these features contributes to its unique chemical reactivity and biological properties, making it a valuable candidate for various applications in research and industry.
The mechanism of action of this compound involves its ability to interact with specific molecular targets within biological systems. This compound can modulate the activity of enzymes or receptors, leading to various biological effects. Research indicates that it may exhibit antimicrobial and anticancer properties, although detailed studies are still ongoing to elucidate the exact pathways involved.
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it was tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, suggesting potential therapeutic applications in treating infections.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been evaluated for its cytotoxic effects on various cancer cell lines, including HEPG2 (liver cancer) and HELA (cervical cancer). The compound exhibited dose-dependent growth inhibition, with some derivatives showing EC50 values as low as 10.79 μM against specific cancer cell lines .
Synthesis and Evaluation
Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the azepane ring or acetamide group have been explored to improve potency and selectivity against cancer cells .
Case Study: Anticancer Activity
In a notable study, derivatives of this compound were tested for their ability to inhibit focal adhesion kinase (FAK) in HEPG2 cells. The results indicated that certain modifications significantly enhanced the inhibitory activity against FAK, correlating with increased cytotoxicity in cancer cells .
Comparative Analysis of Biological Activity
Activity Type | Target Organisms/Cell Lines | EC50/MIC Values | References |
---|---|---|---|
Antibacterial | Staphylococcus aureus | MIC = 2 μg/ml | |
Escherichia coli | MIC = 5 μg/ml | ||
Anticancer | HEPG2 | EC50 = 10.79 μM | |
HELA | EC50 = 15.00 μM |
Safety and Toxicology
While exploring the therapeutic potential of this compound, safety assessments are crucial. Toxicological studies suggest that at certain doses, the compound does not exhibit significant adverse effects on liver function or other vital organs in animal models . However, further research is needed to fully understand its safety profile in humans.
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-(azepan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C9H18N2O/c1-8(12)11-7-9-5-3-2-4-6-10-9/h9-10H,2-7H2,1H3,(H,11,12) |
InChI Key |
JLPZINFYCZTSIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.